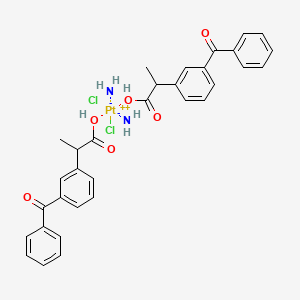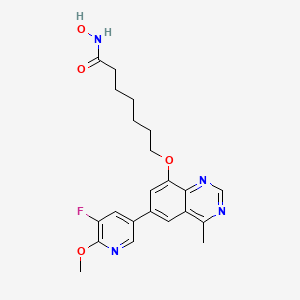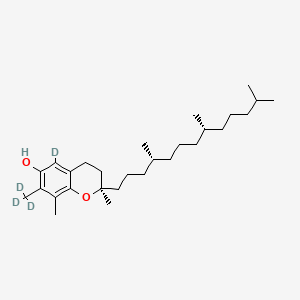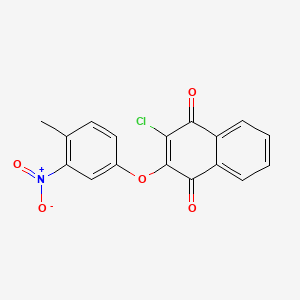
Anti-Trypanosoma cruzi agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-Trypanosoma cruzi agent-2 is a compound designed to combat Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people. The compound is part of ongoing efforts to develop effective treatments for this neglected tropical disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-2 involves the preparation of derivatives containing 2-nitroimidazole, 1,2,4-triazole, and 3-nitro-1,2,4-triazole . These compounds are synthesized through a series of reactions, including nitration, cyclization, and substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Anti-Trypanosoma cruzi agent-2 undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and therapeutic potentials .
Aplicaciones Científicas De Investigación
Anti-Trypanosoma cruzi agent-2 has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of nitroimidazole and triazole derivatives.
Biology: Investigated for its effects on Trypanosoma cruzi and other related parasites.
Medicine: Explored as a potential therapeutic agent for treating Chagas disease, with studies focusing on its efficacy, safety, and mechanism of action.
Mecanismo De Acción
The mechanism of action of Anti-Trypanosoma cruzi agent-2 involves the inhibition of key enzymes and pathways in Trypanosoma cruzi. The compound targets the parasite’s mitochondrial dehydrogenases and membrane sterol biosynthesis, disrupting essential metabolic processes and leading to the parasite’s death . Additionally, the compound’s nitro groups can generate reactive oxygen species, further contributing to its anti-parasitic effects .
Comparación Con Compuestos Similares
Benznidazole: A first-line treatment for Chagas disease, known for its efficacy but associated with significant side effects.
Nifurtimox: Another commonly used drug for Chagas disease, with a similar mechanism of action but different side effect profiles.
2,3-Diketopiperazines: A class of compounds with potential anti-Trypanosoma cruzi activity, showing promise in preclinical studies.
Uniqueness: Anti-Trypanosoma cruzi agent-2 stands out due to its unique combination of nitroimidazole and triazole moieties, which confer distinct chemical and biological properties. Its ability to target multiple pathways in the parasite makes it a promising candidate for further development .
Propiedades
Fórmula molecular |
C17H10ClNO5 |
|---|---|
Peso molecular |
343.7 g/mol |
Nombre IUPAC |
2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3 |
Clave InChI |
NIMYKKHCWOESLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


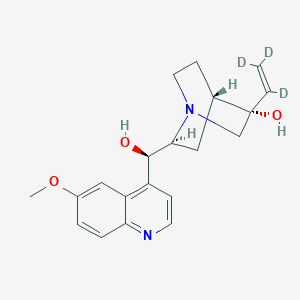

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

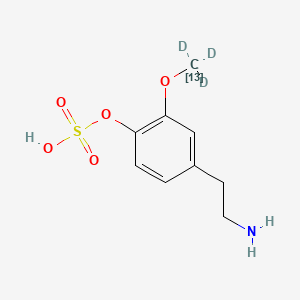
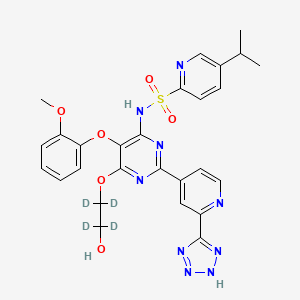
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)

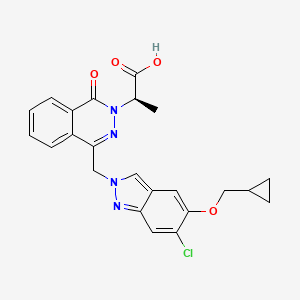
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
